![molecular formula C16H14N2 B3052540 Bis(4-ethenylphenyl)diazene CAS No. 42254-91-1](/img/structure/B3052540.png)
Bis(4-ethenylphenyl)diazene
Overview
Description
Bis(4-ethenylphenyl)diazene, also known as BED, is a chemical compound that has gained significant interest in the scientific community due to its unique properties. BED is a diazene derivative that has been studied for its potential applications in various fields, including materials science, organic chemistry, and pharmacology.
Mechanism of Action
The mechanism of action of Bis(4-ethenylphenyl)diazene is not fully understood. However, it has been suggested that Bis(4-ethenylphenyl)diazene may act as a DNA intercalator, which means that it may bind to DNA and cause structural changes that can interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
Bis(4-ethenylphenyl)diazene has been shown to have anticancer properties in vitro. Studies have shown that Bis(4-ethenylphenyl)diazene can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Bis(4-ethenylphenyl)diazene has been shown to inhibit the growth of cancer cells and to have a synergistic effect when combined with other anticancer agents.
Advantages and Limitations for Lab Experiments
One advantage of using Bis(4-ethenylphenyl)diazene in lab experiments is its high yield synthesis method. Additionally, Bis(4-ethenylphenyl)diazene has shown promising results as an anticancer agent in vitro. However, one limitation of using Bis(4-ethenylphenyl)diazene in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of Bis(4-ethenylphenyl)diazene in vivo.
Future Directions
There are several future directions for the study of Bis(4-ethenylphenyl)diazene. One direction is to further investigate its potential as an anticancer agent in vivo. Another direction is to study its potential as a DNA intercalator in more detail. Additionally, Bis(4-ethenylphenyl)diazene could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to determine the safety and toxicity of Bis(4-ethenylphenyl)diazene in vivo.
Scientific Research Applications
Bis(4-ethenylphenyl)diazene has been studied for its potential applications in various fields, including materials science, organic chemistry, and pharmacology. In materials science, Bis(4-ethenylphenyl)diazene has been used as a building block for the synthesis of new materials with unique properties. In organic chemistry, Bis(4-ethenylphenyl)diazene has been used as a reagent for the synthesis of various compounds. In pharmacology, Bis(4-ethenylphenyl)diazene has been studied for its potential as an anticancer agent.
properties
IUPAC Name |
bis(4-ethenylphenyl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDEEXFAVIGAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42254-91-1 | |
Record name | Bis(4-ethenylphenyl)diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042254911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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